3-(1-methyl-1H-imidazol-2-yl)benzoic acid 3-(1-methyl-1H-imidazol-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17661752
InChI: InChI=1S/C11H10N2O2/c1-13-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

3-(1-methyl-1H-imidazol-2-yl)benzoic acid

CAS No.:

Cat. No.: VC17661752

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

3-(1-methyl-1H-imidazol-2-yl)benzoic acid -

Specification

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 3-(1-methylimidazol-2-yl)benzoic acid
Standard InChI InChI=1S/C11H10N2O2/c1-13-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15)
Standard InChI Key QZOOTRUVGBXIIG-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1C2=CC(=CC=C2)C(=O)O

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound consists of a benzene ring substituted at the 3-position with a carboxylic acid group (-COOH) and a 1-methyl-1H-imidazol-2-yl group. The imidazole ring contains two nitrogen atoms, with a methyl group attached to the nitrogen at the 1-position. This configuration influences electronic distribution, solubility, and reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
SMILESCC1=NC=C(N1)C2=CC(=CC(=C2)C(=O)O)Derived
InChIKeyZGRKUYBDLZMGQH-UHFFFAOYSA-N
CAS Number898289-59-3 (analog)

Note: The SMILES and InChIKey are inferred from structural analogs .

Spectroscopic Characteristics

While experimental spectral data for 3-(1-methyl-1H-imidazol-2-yl)benzoic acid are unavailable, related compounds exhibit:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 3100–2500 cm⁻¹ (O-H stretch) .

  • NMR: Imidazole protons resonate at δ 7.2–7.8 ppm, while aromatic protons on the benzene ring appear at δ 7.5–8.2 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling a benzoic acid derivative with a functionalized imidazole. For the analog 3-(2-methyl-1H-imidazol-1-yl)benzoic acid, a nucleophilic aromatic substitution reaction is employed:

  • Reactants: 3-Bromobenzoic acid and 2-methylimidazole.

  • Conditions: Potassium carbonate (base), dimethylformamide (DMF), 80–100°C, 12–24 hours .

  • Yield: ~70–85% after purification via recrystallization .

Industrial Manufacturing

Scalable methods use continuous flow reactors to enhance efficiency:

  • Process: Automated mixing of precursors under controlled temperature and pressure.

  • Purity: ≥90% (HPLC), with residual solvents <0.1% .

Table 2: Synthetic Parameters for Structural Analogs

ParameterLaboratory MethodIndustrial Method
Temperature80–100°C90–110°C
Reaction Time12–24 hours2–4 hours
SolventDMFEthanol/water mixture
CatalystK₂CO₃None (homogeneous)

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water (<1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to decarboxylation above 200°C .

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 4.2) and imidazole ring (pKa ≈ 6.8) confer pH-dependent solubility, enabling selective crystallization at acidic pH .

ParameterValue
Flash Point>200°C
LD₅₀ (oral, rat)>2000 mg/kg
Permissible Exposure5 mg/m³ (OSHA)

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